molecular formula C6H12N2O3 B6615614 N-(2-aminopropanoyl)-beta-alanine CAS No. 52788-02-0

N-(2-aminopropanoyl)-beta-alanine

Cat. No.: B6615614
CAS No.: 52788-02-0
M. Wt: 160.17 g/mol
InChI Key: LHMWTJPMNYKPGC-UHFFFAOYSA-N
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Description

N-(2-aminopropanoyl)-beta-alanine is a compound with the molecular formula C6H12N2O3 and a molar mass of 160.17 g/mol . . This compound is a derivative of alanine, an amino acid, and is used in various biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminopropanoyl)-beta-alanine typically involves the reaction of alanine derivatives with appropriate reagents under controlled conditions. One common method is the cyanoacetylation of amines, where substituted aryl or heteryl amines react with alkyl cyanoacetates . This reaction can be carried out without solvents at room temperature or with heating, depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent-free reactions, fusion methods, and purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2-aminopropanoyl)-beta-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl halides for substitution reactions and oxidizing or reducing agents for oxidation and reduction reactions . The conditions for these reactions vary, with some requiring heating or specific catalysts to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alkyl halides can yield N-alkylated derivatives, while oxidation reactions may produce oxidized forms of the compound .

Scientific Research Applications

N-(2-aminopropanoyl)-beta-alanine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(2-aminopropanoyl)-beta-alanine involves its interaction with specific molecular targets and pathways. It may act as a substrate or inhibitor for certain enzymes, affecting biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-aminopropanoyl)-beta-alanine include other amino acid derivatives and peptides, such as:

Uniqueness

This compound is unique due to its specific structure and properties, which allow it to participate in a variety of chemical reactions and applications. Its versatility in synthesis and potential therapeutic effects make it a valuable compound in scientific research and industry.

Properties

IUPAC Name

3-(2-aminopropanoylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c1-4(7)6(11)8-3-2-5(9)10/h4H,2-3,7H2,1H3,(H,8,11)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMWTJPMNYKPGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80967243
Record name N-(2-Amino-1-hydroxypropylidene)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52788-02-0
Record name N-(2-Amino-1-hydroxypropylidene)-beta-alanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80967243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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